
3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
准备方法
The synthesis of 3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with an amino group.
Reduction reactions: These reactions are used to reduce nitro groups to amino groups.
Hydroxylation reactions: These reactions introduce hydroxyl groups into the molecule.
化学反应分析
3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
科学研究应用
3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its biological activity.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a probe or reagent in various biological assays and experiments.
作用机制
The mechanism of action of 3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: This compound acts as an anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: This compound works as a serotonin antagonist and is used in the treatment of Alzheimer’s disease.
属性
分子式 |
C10H17NOS |
|---|---|
分子量 |
199.32 g/mol |
IUPAC 名称 |
3-amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-6(5-11)10(12)9-4-7(2)13-8(9)3/h4,6,10,12H,5,11H2,1-3H3 |
InChI 键 |
JJTQCGMHNNLRSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C)C(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


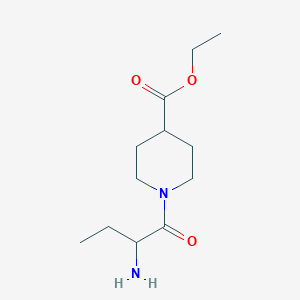
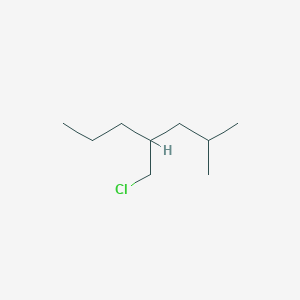
![4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)

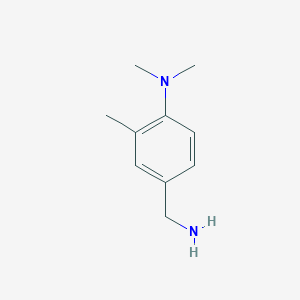
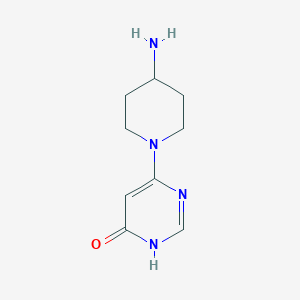

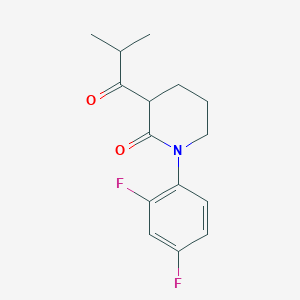
![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)

![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)
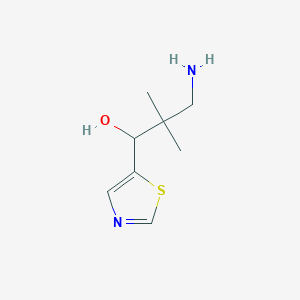
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)
